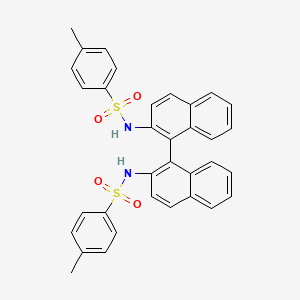

2,2'-Bis(tosylamino)-1,1'-binaphthalene

説明

2,2'-Bis(tosylamino)-1,1'-binaphthalene is a binaphthalene-derived chiral compound featuring axial chirality due to the restricted rotation of the naphthalene moieties. The molecule is substituted at the 2,2'-positions with tosylamino (-NHTs) groups, which impart significant steric bulk and electronic modulation. The tosylamino substituents likely enhance stability and provide unique coordination sites, making it a candidate for enantioselective applications.

特性

分子式 |

C34H28N2O4S2 |

|---|---|

分子量 |

592.7 g/mol |

IUPAC名 |

4-methyl-N-[1-[2-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]naphthalen-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C34H28N2O4S2/c1-23-11-17-27(18-12-23)41(37,38)35-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)36-42(39,40)28-19-13-24(2)14-20-28/h3-22,35-36H,1-2H3 |

InChIキー |

IYCQECANPYCOIT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NS(=O)(=O)C6=CC=C(C=C6)C |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Electronic Effects: The electron-withdrawing sulfonyl group in tosylamino may reduce electron density at the naphthalene core, altering metal-ligand interactions in catalysis.

- Stability: Tosyl derivatives are generally more stable toward oxidation than phosphino (BINAP) or bromomethyl analogs, which require inert handling .

Performance in Asymmetric Catalysis and Chiral Resolution

Catalytic Activity

- BINAP : Achieves >99% enantiomeric excess (ee) in palladium-catalyzed asymmetric allylic alkylation due to rigid chiral pockets .

- BINOL: Used in asymmetric aldol reactions with ~90% ee, leveraging hydrogen-bonding interactions .

- Tosylamino Analog: Hypothetically, the tosylamino groups could stabilize transition metals (e.g., Pd, Ru) via nitrogen coordination, though this remains untested in the provided literature.

Chiral Separation

- BNP : Demonstrates 85% ee in cyclofructan-based chiral separations due to phosphate group interactions .

- Methoxymethoxy Derivatives : Used as intermediates for synthesizing bulkier ligands (e.g., VAPOL), which achieve superior enantioselectivity in ketone reductions .

Research Findings and Case Studies

Stability Under Reaction Conditions

- BINAP decomposes in air, requiring strict inert conditions, whereas methoxymethoxy and tosylamino analogs are more stable .

- Bromomethyl derivatives exhibit reactivity hazards (e.g., skin corrosion, H314 ), unlike the less reactive tosylamino compound.

Enantioselectivity Trends

- Bulky substituents (e.g., 3,5-di-tert-butyl in BBH) improve enantioselectivity by rigidifying the chiral environment . Tosylamino groups may mimic this effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。